ER 50891
Overview
Description
ER 50891 is a potent antagonist of retinoic acid receptor alpha (RARα). It is known for its ability to reduce the inhibitory effect of all-trans retinoic acid and restore osteoblast differentiation induced by bone morphogenetic protein 2 . This compound has significant implications in the field of bone biology and retinoid receptor research.
Mechanism of Action
Target of Action
The primary target of ER 50891 is the retinoic acid receptor α (RARα) . RARα is a nuclear receptor that regulates gene expression. It plays a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
This compound acts as an antagonist of RARα . By binding to this receptor, it inhibits the action of retinoic acid, a metabolite of vitamin A that normally activates RARα . This results in a significant attenuation of the inhibitive effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis .
Biochemical Pathways
The antagonistic action of this compound on RARα affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting the action of ATRA, this compound can modulate these processes, particularly osteoblastogenesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of osteoblastogenesis . By attenuating the inhibitive effects of ATRA on BMP-2-induced osteoblastogenesis, this compound promotes the formation of osteoblasts, which are cells that contribute to bone formation .
Biochemical Analysis
Biochemical Properties
ER 50891 interacts with the retinoic acid receptor α (RARα), displaying selective affinity for RARα . The IC50 value of this compound for RARα is 31.2 nM . This interaction antagonizes the inhibitive effect of all-trans retinoic acid (ATRA) and rescues bone morphogenetic protein 2 (BMP 2)-induced osteoblastogenesis .
Cellular Effects
This compound has been shown to significantly antagonize the inhibition of ATRA and enhance the total cell metabolic activity and proliferation of preosteoblasts . Dose-dependent assays show this compound could also rescue ATRA inhibited osteocalcin (OCN) expression and mineralization with or without the induction of BMP .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the retinoic acid receptor α (RARα). By binding to RARα, this compound can attenuate the inhibitive effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP 2)-induced osteoblastogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ER 50891 involves the preparation of quinoline derivatives. The chemical name of this compound is 4-[5-[8-(1-Methylethyl)-4-phenyl-2-quinolinyl]-1H-pyrrolo-2-benzoic acid . The synthetic route typically involves the formation of the quinoline core followed by the introduction of the pyrrolo-benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ER 50891 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to prevent over-reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
ER 50891 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of retinoic acid receptors and their role in various chemical processes.
Medicine: Potential therapeutic applications in conditions related to bone metabolism and retinoid signaling pathways.
Industry: Utilized in the development of new pharmaceuticals targeting retinoic acid receptors.
Comparison with Similar Compounds
ER 50891 is unique in its high selectivity and potency as an RARα antagonist. Similar compounds include:
BMS453: A synthetic retinoid that acts as a potent and selective agonist of RARβ.
AC-55649: A highly isoform-selective agonist of human RARβ2 receptor.
CD437: A specific retinoic acid receptor gamma (RARγ) agonist.
These compounds differ in their receptor selectivity and biological effects, highlighting the unique properties of this compound in targeting RARα specifically.
Properties
IUPAC Name |
4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGNKLDHMQVTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026640 | |
Record name | ER 50891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187400-85-7 | |
Record name | ER 50891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.